Trihexylphosphine
Overview
Description
Trihexylphosphine is a useful research compound. Its molecular formula is C18H39P and its molecular weight is 286.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Medicinal Drugs
James and Lorenzini (2010) explored the coordination chemistry of tris(hydroxymethyl)phosphine, a water-soluble compound, in the context of catalysis and medicinal drugs. They found that this compound and its diphosphine analogs play significant roles in water-soluble metal complexes used in these areas (James & Lorenzini, 2010).
Properties of Crowded Triarylphosphines
Sasaki et al. (2008) synthesized and studied Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine to understand the effects of methoxy groups on the properties of crowded triarylphosphines. This study highlights the subtle changes in properties brought about by different substituents in phosphine compounds (Sasaki, Sasaki, & Yoshifuji, 2008).
Phosphine Catalysis in Organic Synthesis
Zhu et al. (2005) reported that tributylphosphine, a type of trialkylphosphine, acts as an effective catalyst in a [3+2] cycloaddition reaction, demonstrating its utility in organic synthesis to produce pyrrolines with high yield and diastereoselectivity (Zhu, Henry, & Kwon, 2005).
Protein-Conjugation Reactions
Kantner and Watts (2017) discussed the use of water-soluble trialkylphosphines in protein-conjugation reactions. They found that trialkylphosphines, such as tris(carboxyethyl)phosphine, are effective for reducing disulfide bonds in proteins, a key process in bioconjugation strategies (Kantner & Watts, 2017).
Unnatural Amino Acid Synthesis
Katti et al. (2002) described a unique reaction pathway using hydroxymethyl phosphine chemistry to produce unnatural amino acids. Their research demonstrates the potential of phosphines in novel synthetic pathways relevant to drug discovery and chiral technology (Katti, Kannan, Katti, Pillarsetty, & Barnes, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Trihexylphosphine is a phosphine compound that is primarily used as a reagent in organic synthesis
Mode of Action
It is known to participate in various chemical reactions as a reagent . For instance, it can act as a reducing agent in some reactions .
Biochemical Pathways
It is known to participate in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is used. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Biochemical Analysis
Biochemical Properties
Trihexylphosphine plays a significant role in biochemical reactions, primarily as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, this compound can form complexes with transition metals, which are crucial in catalyzing reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. These interactions are typically characterized by the formation of stable metal-phosphine bonds, which enhance the reactivity and selectivity of the metal center .
Cellular Effects
This compound influences various cellular processes by interacting with cellular proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, this compound can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Over time, this degradation can lead to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Beyond this range, the risk of toxicity increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, acting as a reducing agent in some contexts. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific proteins that facilitate its transport across cellular membranes, ensuring its proper localization within the cell. These interactions can also affect the accumulation of this compound in certain cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can participate in metabolic reactions. Its subcellular localization is crucial for its activity, as it ensures that this compound interacts with the appropriate biomolecules within the cell .
Properties
IUPAC Name |
trihexylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZZGJWXOHLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194493 | |
Record name | Trihexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4168-73-4 | |
Record name | Trihexylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4168-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trihexylphosphine oxide in metal extraction, and how does its structure contribute to this function?
A1: this compound oxide acts as an extractant, selectively binding to certain metal ions in solution and transferring them to an immiscible organic phase. [] This process relies on the electron-donating ability of the oxygen atom in the Phosphine oxide group. This oxygen atom forms a coordination complex with the metal ion, effectively drawing it into the organic phase. The three hexyl chains attached to the phosphorus atom contribute to the molecule's solubility in organic solvents, which is crucial for efficient extraction.
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